LYN-1604
Overview
Description
LYN1604 is a novel small molecule that acts as an activator of UNC-51-like kinase 1 (ULK1). It has been primarily studied for its potential therapeutic effects in triple-negative breast cancer (TNBC). The compound induces cell death through mechanisms involving autophagy and apoptosis, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LYN1604 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary and typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. The compound is often purified using techniques such as recrystallization or chromatography to ensure high purity .
Industrial Production Methods
Industrial production of LYN1604 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing stringent quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
LYN1604 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: LYN1604 can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
LYN1604 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the activation of ULK1 and its downstream effects.
Biology: Investigated for its role in inducing autophagy and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating triple-negative breast cancer.
Industry: Potential applications in drug development and cancer research .
Mechanism of Action
LYN1604 exerts its effects by activating ULK1, a key kinase involved in the initiation of autophagy. The activation of ULK1 leads to the formation of the ULK complex (ULK1-mATG13-FIP200-ATG101), which is essential for autophagy induction. This process involves the degradation of cellular components, leading to cell death. Additionally, LYN1604 induces apoptosis through the activation of caspase3 and other apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
JNJ-1013: Another compound that induces apoptosis.
3BDO: Known for its role in autophagy and mTOR inhibition.
Ginsenoside Rg1: Involved in apoptosis and beta-amyloid regulation
Uniqueness of LYN1604
LYN1604 is unique due to its potent activation of ULK1 and its dual role in inducing both autophagy and apoptosis. This dual mechanism makes it particularly effective in targeting cancer cells, especially in triple-negative breast cancer, where other treatments may be less effective .
Properties
IUPAC Name |
2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43Cl2N3O2/c1-24(2)19-37(20-25(3)4)22-33(39)38-15-13-36(14-16-38)21-32(30-12-11-29(34)18-31(30)35)40-23-26-9-10-27-7-5-6-8-28(27)17-26/h5-12,17-18,24-25,32H,13-16,19-23H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNVYWLKGWAELS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(=O)N1CCN(CC1)CC(C2=C(C=C(C=C2)Cl)Cl)OCC3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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